molecular formula C17H15N3OS B2500227 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-34-4

3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2500227
CAS RN: 392243-34-4
M. Wt: 309.39
InChI Key: JYYPEJVYUYACEI-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The specific synthesis process for your compound might be different and would require more specific information.


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and conditions. For example, some derivatives show good antiproliferative activity against human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, some compounds show absorption bands at specific wavelengths, indicating the presence of certain groups .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have demonstrated potent antibacterial and antimycobacterial properties. For instance, researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and found that certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis strains .

Anti-Inflammatory and Analgesic Effects

Indole derivatives containing imidazole moieties have shown anti-inflammatory and analgesic activities. Notably, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects in preclinical studies .

Antiprotozoal and Antibacterial Properties

Imidazole derivatives have been investigated for their antiprotozoal and antibacterial activities. Notable examples include tinidazole and ornidazole , which are used to treat protozoal infections and bacterial vaginosis .

Antiulcer Activity

Certain imidazole-containing drugs, such as omeprazole and pantoprazole , are widely used as proton pump inhibitors to treat gastric ulcers and gastroesophageal reflux disease (GERD) .

Polymer Stabilization

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline: has been found to be efficient in stabilizing polymers. It is soluble in common processing solvents and considered air-stable .

Coordination Chemistry

The ligand N,N-dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yl)hydrazono)methyl)aniline can coordinate as a bidentate ligand through its nitrogen atom, forming complexes with transition metals such as chromium (Cr), nickel (Ni), and cobalt (Co) .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Some compounds may be harmful if swallowed or cause eye irritation .

Future Directions

1,3,4-Thiadiazole derivatives have shown a wide range of therapeutic activities, making them a promising area for future research . Future work could involve modifying the structure of known derivatives with documented activity to search for new compounds .

properties

IUPAC Name

3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPEJVYUYACEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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